

Applications of Nystatin in Membrane Biophysics: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Nystatin A2

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Nystatin, a polyene macrolide antibiotic, serves as a powerful tool in membrane biophysics to investigate the structure and function of cellular membranes. Its well-characterized interaction with sterols, particularly ergosterol in fungal membranes and to a lesser extent cholesterol in mammalian membranes, allows for a range of applications from creating artificial pores to studying the dynamics of lipid domains. While the user enquired about **Nystatin A2**, the available literature predominantly refers to "Nystatin," which is a mixture of related compounds, with Nystatin A1 being the major and most studied component. The following application notes and protocols are based on the collective understanding of Nystatin's action.

Application: Perforated Patch-Clamp Electrophysiology

Nystatin is widely used to achieve the perforated patch-clamp configuration, a technique that allows for electrical access to the cell's interior without dialyzing intracellular contents.^{[1][2]} This is particularly advantageous for studying ion channels and signaling pathways that are modulated by soluble intracellular factors which would be lost in conventional whole-cell patch-clamp.^{[1][3]}

Mechanism: Nystatin, when included in the patch pipette solution, diffuses to the cell-attached membrane patch and forms small pores or channels. These pores are permeable to small

monovalent ions like Na⁺, K⁺, and Cl⁻, allowing for the measurement of whole-cell currents, but are impermeable to larger molecules such as proteins and ATP.[\[2\]](#)[\[3\]](#)

Quantitative Data:

Parameter	Value/Range	Cell Type/Model System	Reference
Nystatin Concentration in Pipette	15 - 30 mg/liter	Aplysia neurons	[4]
Pore Radius (effective)	~4 Å	Thin lipid membranes	[5]
Permeability	Permeable to monovalent ions, water, and small nonelectrolytes. Impermeable to molecules the size of glucose or larger.	Thin lipid membranes	[5]

Experimental Protocol: Nystatin Perforated Patch-Clamp

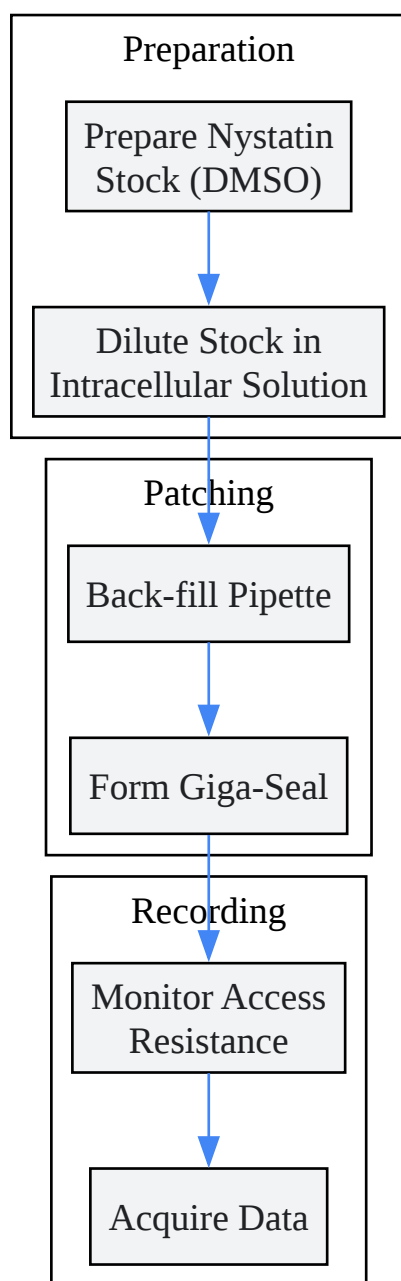
Materials:

- Nystatin powder
- Dimethyl sulfoxide (DMSO)
- Pluronic F-127 (optional, to aid in solubilization)
- Standard intracellular (pipette) solution
- Patch-clamp rig with amplifier and data acquisition system
- Micropipettes

Procedure:

- Prepare a Nystatin stock solution: Dissolve Nystatin in DMSO to a concentration of 10-50 mg/mL. This stock solution should be prepared fresh daily and kept on ice, protected from light.
- Prepare the final pipette solution: Dilute the Nystatin stock solution into the filtered intracellular solution to a final concentration of 50-250 $\mu\text{g/mL}$. Vortex thoroughly to ensure proper mixing. To prevent precipitation, some protocols recommend adding a small amount of Pluronic F-127.
- Back-fill the micropipette: To avoid exposing the tip to Nystatin which can interfere with giga-seal formation, first fill the tip of the micropipette with Nystatin-free intracellular solution. Then, back-fill the rest of the pipette with the Nystatin-containing solution.
- Establish a giga-seal: Approach the cell and form a high-resistance seal ($>1\text{ G}\Omega$) with the cell membrane as in conventional patch-clamping.
- Monitor perforation: After seal formation, monitor the access resistance. Perforation will occur as Nystatin inserts into the membrane patch, leading to a gradual decrease in access resistance over several minutes. The cell is ready for recording when the access resistance stabilizes at a sufficiently low level (typically $< 30\text{ M}\Omega$).
- Data Acquisition: Proceed with whole-cell voltage or current clamp recordings.

Logical Workflow for Perforated Patch-Clamp



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Caption: Workflow for Nystatin perforated patch-clamp.

Application: Studying Membrane Permeability and Pore Formation

Nystatin's ability to form pores in sterol-containing membranes makes it a valuable tool for studying membrane permeability and the biophysics of channel formation. The characteristics of these pores can be investigated in both artificial lipid bilayers and living cells.

Mechanism: Nystatin molecules insert into the lipid bilayer and aggregate to form barrel-like, membrane-spanning ion channels.[6] The formation and stability of these pores are influenced by the lipid composition and biophysical properties of the membrane, including the presence of sterols and highly ordered membrane domains.[7][8] Interestingly, the formation of Nystatin pores can occur even in the absence of sterols, driven by the presence of gel-phase lipid domains.[7][9]

Quantitative Data:

Parameter	Value/Range	Condition	Model System	Reference
Nystatin Concentration	250 and 500 μ M	Giant Unilamellar Vesicles (GUVs)	[10]	
Nystatin-induced Conductance	Dose-dependent increase	15-30 mg/liter Nystatin	Aplysia neurons	[4]
Ion Selectivity	Cation-selective (one-sided application), Anion-selective (two-sided application)	Lipid bilayer membranes	[11]	

Experimental Protocol: Vesicle-Based Permeability Assay

Materials:

- Lipids (e.g., POPC, ergosterol) in chloroform
- Fluorescent dye (e.g., calcein)
- Nystatin

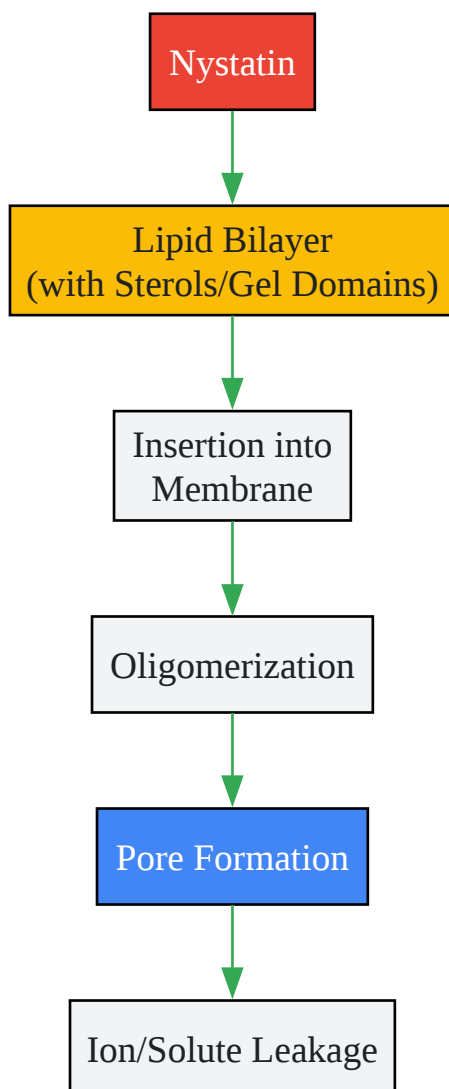
- Buffer solution (e.g., HEPES-buffered saline)
- Size-exclusion chromatography column
- Fluorometer

Procedure:

- Prepare Large Unilamellar Vesicles (LUVs):
 - Mix lipids in a round-bottom flask and evaporate the solvent to form a thin lipid film.
 - Hydrate the film with a buffer containing a self-quenching concentration of a fluorescent dye (e.g., 50 mM calcein).
 - Create LUVs by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
- Remove external dye: Pass the LUV suspension through a size-exclusion chromatography column to separate the dye-loaded vesicles from the unencapsulated dye.
- Induce leakage:
 - Place the LUV suspension in a fluorometer cuvette.
 - Record the baseline fluorescence.
 - Add Nystatin to the desired final concentration and continue recording the fluorescence intensity over time.
- Data Analysis:
 - The leakage of the dye from the vesicles results in its dequenching and an increase in fluorescence.
 - The rate of fluorescence increase is proportional to the membrane permeability induced by Nystatin.

- Maximum leakage can be determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles.

Signaling Pathway of Nystatin-Induced Permeabilization



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Caption: Mechanism of Nystatin-induced membrane permeabilization.

Application: Investigating Lipid Rafts and Membrane Microdomains

Nystatin is also employed to study the role of cholesterol-rich lipid rafts in cellular processes. [12] By sequestering cholesterol, Nystatin disrupts the integrity of these microdomains, allowing researchers to infer their function.[6][12]

Mechanism: Lipid rafts are dynamic microdomains enriched in cholesterol and sphingolipids. [13] Nystatin binds to cholesterol, effectively sequestering it within the plasma membrane and altering the organization of lipid rafts.[6] This disruption can affect the function of proteins localized within these domains, such as receptors and signaling molecules.[12][14]

Quantitative Data:

Parameter	Value/Range	Effect	Cell Type	Reference
Nystatin Concentration	75 μ M	Decreased caveolin-1 expression (a lipid raft marker)	N27 neuronal cells	[12]
Nystatin Concentration	10 μ g/mL	Prevented translocation of CD95 into lipid rafts	Human colon carcinoma cells	[13]

Experimental Protocol: Fluorescence Microscopy of Lipid Raft Disruption

Materials:

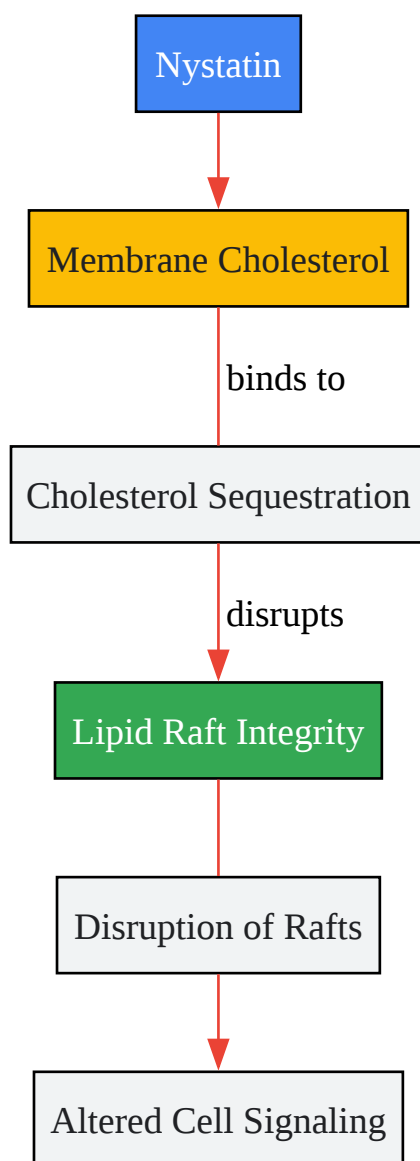
- Cells grown on coverslips
- Fluorescently labeled cholera toxin B subunit (CTX-B), which binds to the raft-associated lipid GM1
- Nystatin
- Fixative (e.g., paraformaldehyde)
- Mounting medium

- Fluorescence microscope

Procedure:

- Cell Culture: Grow cells of interest on glass coverslips to an appropriate confluency.
- Nystatin Treatment: Treat the cells with Nystatin at a concentration known to disrupt lipid rafts (e.g., 10-75 μM) for a specified time (e.g., 30-60 minutes). A control group should be treated with the vehicle (e.g., DMSO) alone.
- Labeling Lipid Rafts: After treatment, place the cells on ice and incubate with a fluorescently labeled CTX-B conjugate to label lipid rafts.
- Fixation: Gently wash the cells with cold buffer and fix them with paraformaldehyde.
- Imaging: Mount the coverslips onto microscope slides and visualize the distribution of the fluorescent CTX-B using a fluorescence microscope.
- Analysis: In control cells, CTX-B staining will appear punctate or clustered at the cell surface, indicative of intact lipid rafts. In Nystatin-treated cells, the disruption of lipid rafts will lead to a more diffuse and uniform distribution of the fluorescent signal.

Logical Relationship of Nystatin's Effect on Lipid Rafts



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Caption: Nystatin's impact on lipid rafts and cell signaling.

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